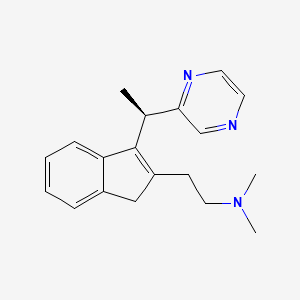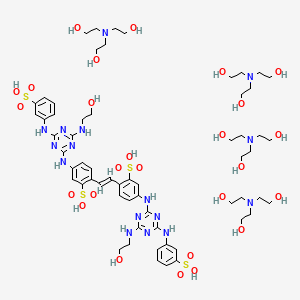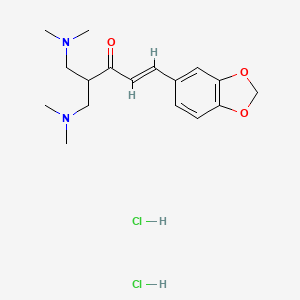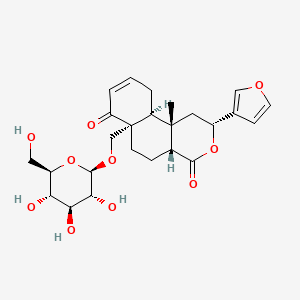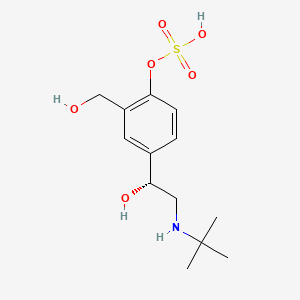
Levalbuterol-4-o-sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levalbuterol-4-o-sulphate, also known as levosalbutamol sulfate, is a short-acting β2 adrenergic receptor agonist used primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is the ®-enantiomer of salbutamol, which is marketed as a racemic mixture. The development of this compound was driven by the need for a more selective and potentially safer alternative to racemic salbutamol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of levalbuterol-4-o-sulphate involves the enantioselective synthesis of the ®-enantiomer of salbutamol. This can be achieved through various synthetic routes, including asymmetric synthesis and chiral resolution. One common method involves the use of chiral catalysts to selectively produce the ®-enantiomer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer .
Analyse Des Réactions Chimiques
Types of Reactions: Levalbuterol-4-o-sulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and pharmacokinetics .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are carefully controlled to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are primarily excreted in the urine. These metabolites are formed through processes such as sulfation and glucuronidation .
Applications De Recherche Scientifique
Levalbuterol-4-o-sulphate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying enantioselective synthesis and chiral resolution. In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of β2 adrenergic receptor agonists. It is also used in clinical research to evaluate its efficacy and safety in the treatment of asthma and COPD .
Mécanisme D'action
Levalbuterol-4-o-sulphate exerts its effects by activating β2 adrenergic receptors on airway smooth muscle. This activation leads to the activation of adenylate cyclase and an increase in the intracellular concentration of cyclic adenosine monophosphate (cyclic AMP). The increase in cyclic AMP activates protein kinase A, which inhibits the phosphorylation of myosin and reduces intracellular calcium concentrations, resulting in muscle relaxation. This mechanism helps to relieve bronchospasm and improve airflow in patients with asthma and COPD .
Comparaison Avec Des Composés Similaires
Levalbuterol-4-o-sulphate is similar to other β2 adrenergic receptor agonists such as salbutamol and albuterol. it is unique in that it is the ®-enantiomer of salbutamol, which is believed to have a better safety profile due to its more selective binding to β2 receptors. Other similar compounds include terbutaline and formoterol, which also act on β2 adrenergic receptors but have different pharmacokinetic properties and clinical uses .
Propriétés
Numéro CAS |
146698-85-3 |
|---|---|
Formule moléculaire |
C13H21NO6S |
Poids moléculaire |
319.38 g/mol |
Nom IUPAC |
[4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)/t11-/m0/s1 |
Clé InChI |
FPMLHYFHLRTRMB-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |
SMILES canonique |
CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


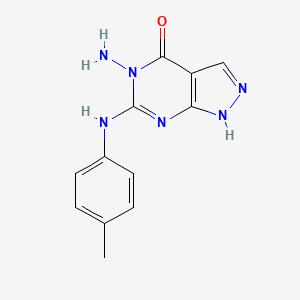
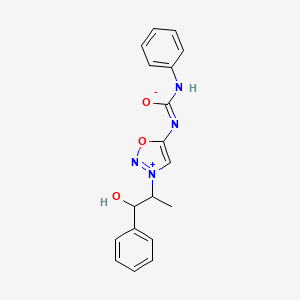

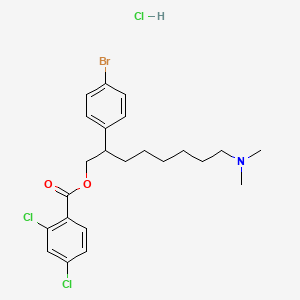
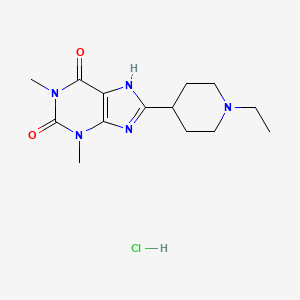
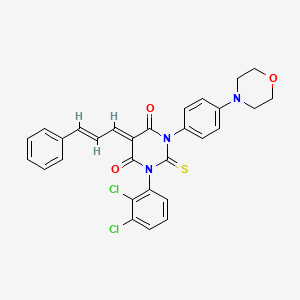
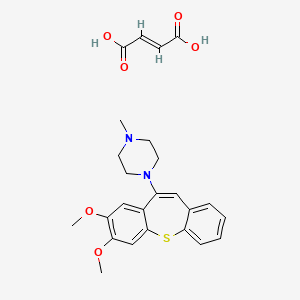
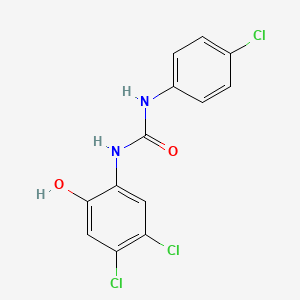
![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)

